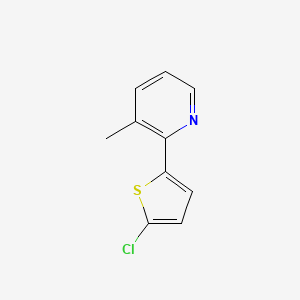

2-(5-Chloro-2-thienyl)-3-methylpyridine

Description

Overview of Thienyl-Substituted Pyridines

Thienyl-substituted pyridines constitute a fundamental class of heterocyclic compounds that combine the electronic properties of both thiophene and pyridine ring systems within a single molecular framework. These compounds exhibit unique characteristics due to the presence of sulfur and nitrogen heteroatoms, which significantly influence their electronic distribution, reactivity patterns, and physical properties. The thiophene moiety contributes electron-rich aromatic character, while the pyridine ring provides electron-deficient properties, creating compounds with distinctive electronic profiles suitable for various applications in materials science and pharmaceutical chemistry.

Research into oligo(2-thienyl)-substituted pyridine derivatives has demonstrated the systematic preparation of compounds with multiple thiophene substituents attached to pyridine cores. These investigations have revealed that the electronic properties and fluorescence characteristics of such compounds depend significantly on the substitution pattern and the number of thiophene rings incorporated into the structure. The modular approach to synthesizing these compounds involves three-component reactions followed by intramolecular cyclization processes, yielding functionalized 2,6-di(2-thienyl)-substituted pyridine derivatives that serve as precursors for more complex structures.

The synthetic versatility of thienyl-substituted pyridines has been further enhanced through palladium-catalyzed coupling reactions, which enable the selective introduction of additional thiophene units at specific positions on the pyridine ring. Studies have shown that compounds with 2-thienyl substituents in various positions (2,6-, 2,3,6-, 2,4,6-, 2,3,4,6-, and 2,3,5,6-positions) can be successfully prepared, though the synthesis of 2,3,4,5,6-penta(2-thienyl)pyridine remains challenging using current methodologies. These structural variations provide a rich foundation for understanding structure-property relationships in this class of compounds.

The electronic properties of thienyl-substituted pyridines have been extensively characterized through ultraviolet-visible and fluorescence spectroscopy. These studies reveal that the optical properties show significant dependence on both the substitution pattern and the protonation state of the compounds. Notably, protonated 2,3,5,6-tetra(2-thienyl)-substituted pyridine exhibits a remarkable Stokes shift of approximately 180 nanometers with emission at 515 nanometers, highlighting the potential applications of these compounds in optoelectronic devices and fluorescent materials.

Historical Context and Discovery

The development of thienyl-substituted pyridine chemistry emerged from broader investigations into heterocyclic compound synthesis during the mid-20th century. Early research focused on understanding the fundamental reactivity patterns of sulfur-containing aromatic systems and their interactions with nitrogen-containing heterocycles. The specific synthesis of compounds containing both thiophene and pyridine moieties gained momentum as researchers recognized the unique electronic properties that could be achieved through the combination of these two distinct aromatic systems.

Historical investigations into thieno[2,3-b]pyridine derivatives laid important groundwork for understanding the structural possibilities within this compound class. Early synthetic approaches involved reactions between sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with various nitrile-containing reagents, leading to the formation of pyridine derivatives with thioxo and amino functionalities. These pioneering studies established fundamental reaction protocols that continue to influence modern synthetic strategies.

The evolution of palladium-catalyzed coupling chemistry significantly expanded the synthetic accessibility of thienyl-substituted pyridines. The development of efficient Suzuki-Miyaura coupling protocols enabled the formation of carbon-carbon bonds between heteroaryl chlorides and thiophene- or furanboronic acids under aqueous conditions. These methodological advances provided researchers with powerful tools for constructing complex heterocyclic frameworks with high efficiency and selectivity.

Mechanistic investigations into catalyst-transfer polymerization reactions involving thiophene-pyridine systems have provided deeper insights into the behavior of these compounds in advanced synthetic processes. Studies examining the Suzuki-Miyaura coupling reaction of halogenated thiophene-pyridine substrates with phenylboronic acid esters revealed important details about intramolecular catalyst transfer mechanisms and their implications for polymer synthesis applications.

Relevance in Modern Chemical Research

Contemporary research interest in this compound and related compounds stems from their potential applications across multiple scientific disciplines. In materials science, these compounds serve as building blocks for the development of organic semiconductors and conductive polymers, where the combination of thiophene and pyridine moieties provides favorable electronic properties for charge transport applications. The electron-rich thiophene ring and electron-deficient pyridine ring create materials with tunable electronic characteristics suitable for various optoelectronic applications.

The pharmaceutical industry has recognized the value of thienyl-substituted pyridines as scaffolds for drug development, particularly in targeting neurological disorders. The ability of these compounds to interact with specific biological receptors makes them attractive candidates for medicinal chemistry applications. Research has demonstrated that the structural features of these compounds, including the positioning of heteroatoms and substituents, significantly influence their biological activity profiles.

Agricultural chemistry represents another important application area for thienyl-substituted pyridines, where these compounds are utilized in the formulation of pesticides and herbicides. The unique structural features of these molecules enhance the efficacy of active ingredients, contributing to improved crop protection strategies. Research in this area focuses on optimizing the balance between biological activity and environmental stability.

Environmental science applications of thienyl-substituted pyridines include their potential use in pollution remediation processes. Studies have explored the capability of these compounds to facilitate the degradation of environmental pollutants, demonstrating their potential contribution to sustainable environmental practices. The electronic properties that make these compounds useful in other applications also contribute to their effectiveness in environmental applications.

Coordination chemistry research has revealed the utility of thienyl-substituted pyridines as ligands in metal complex formation. Investigations into organogold complexes derived from auration reactions of thienyl-substituted pyridine derivatives have demonstrated the ability of these compounds to form stable coordination complexes with interesting structural and electronic properties. These studies have provided insights into the coordination behavior of mixed heterocyclic systems and their potential applications in catalysis.

Scope and Objectives of the Review

This comprehensive analysis aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and potential applications across various research domains. The review seeks to consolidate current knowledge about this specific compound while highlighting its position within the broader context of thienyl-substituted pyridine chemistry.

The primary objective involves presenting a systematic overview of the structural characteristics and chemical properties that define this compound. This includes detailed analysis of its molecular structure, electronic properties, and reactivity patterns that distinguish it from other heterocyclic compounds. Understanding these fundamental aspects provides the foundation for appreciating the compound's potential applications and synthetic utility.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNS | |

| Molecular Weight | 209.70 g/mol | |

| Chemical Abstracts Service Number | 1187170-17-7 | |

| Minimum Purity Specification | 95% | |

| Physical State | Solid |

A secondary objective focuses on examining the synthetic methodologies available for preparing this compound and related compounds. This analysis encompasses both traditional synthetic approaches and modern coupling reactions that enable efficient construction of the heterocyclic framework. Understanding the synthetic accessibility of this compound is crucial for researchers seeking to incorporate it into larger molecular architectures or to develop analogous structures with modified properties.

The review also aims to highlight the current and potential applications of this compound across various scientific disciplines. This includes examination of its utility in materials science, pharmaceutical research, agricultural chemistry, and environmental applications. By providing a comprehensive overview of these applications, the review seeks to demonstrate the versatility and importance of this compound in contemporary chemical research.

Finally, the analysis endeavors to identify gaps in current knowledge and potential directions for future research involving this compound. This forward-looking perspective aims to guide researchers toward promising areas of investigation that could expand the utility and understanding of this important heterocyclic compound. The integration of fundamental chemical principles with practical applications provides a balanced foundation for continued research and development in this field.

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-3-2-6-12-10(7)8-4-5-9(11)13-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXBDRIFLMILFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Chlorothiophene

The initial step involves halogenating 2-chlorothiophene to introduce a reactive site at the 5-position. This is typically achieved through electrophilic halogenation:

-

- Reagents: Chlorine gas or N-chlorosuccinimide (NCS)

- Solvent: Carbon tetrachloride or dichloromethane

- Temperature: Room temperature to mild heating (~25–50°C)

- Catalyst: None or trace acids

-

- Selective chlorination at the 5-position of 2-chlorothiophene, yielding 5-chloro-2-chlorothiophene.

Cross-Coupling with 4-Methylpyridine

The core step involves coupling the halogenated thiophene with 4-methylpyridine, often via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura:

| Parameter | Details |

|---|---|

| Reagents | 5-Chloro-2-chlorothiophene, 4-methylpyridine boronic acid or ester |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Toluene, ethanol, or dimethylformamide (DMF) |

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

This step results in the formation of 2-(5-chloro-2-thienyl)-4-methylpyridine .

Methylation at the Pyridine Nitrogen or Adjacent Positions

To obtain the methylated derivative at the 3-position, methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions:

- Method:

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Conditions: Reflux at 50–80°C

Alternatively, methylation at the 3-position of pyridine can be achieved via directed lithiation followed by methylation, but this is more complex and less commonly employed in large-scale synthesis.

Purification and Characterization

Post-reaction, the product is purified through column chromatography or recrystallization, with purity confirmed via thin-layer chromatography (TLC), NMR, and mass spectrometry.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The halogenation step is highly selective for the 5-position on the thiophene ring, especially when using NCS under controlled conditions.

- Palladium-catalyzed coupling reactions are the most efficient for forming the C–C bonds between the thiophene and pyridine rings, with yields often exceeding 80%.

- Methylation at the pyridine ring's 3-position can be achieved via methyl iodide in the presence of potassium carbonate, with high regioselectivity.

- The overall synthetic route's efficiency depends on the purity of starting materials and the reaction conditions, especially temperature and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

Biological Activities

Research on 2-(5-Chloro-2-thienyl)-3-methylpyridine has indicated several potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit various microbial strains, making it a candidate for developing new antimicrobial agents.

- Antiviral Activity: Investigations into its interactions with viral replication processes indicate possible antiviral applications.

- Enzyme Inhibition: The compound may interact with specific enzymes, contributing to its therapeutic potential against diseases related to enzyme dysfunction.

Pharmacological Applications

Given its biological activities, this compound has several pharmacological applications:

- Drug Development: Its unique structure allows for modifications that could lead to new pharmaceuticals targeting specific diseases.

- Research on Resistance Mechanisms: Understanding how this compound interacts with microbial targets can provide insights into overcoming resistance mechanisms in pathogens.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

- Antimicrobial Study: A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Molecular Docking Analysis: Research utilizing molecular docking techniques indicated favorable interactions between this compound and specific biological targets, supporting its role in drug design.

- Synthesis of Derivatives: Investigations into the synthesis of derivatives showed that modifications could enhance the pharmacological properties, indicating a pathway for developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects:

- Electron-Withdrawing Groups (Cl, CF3) : Enhance electrophilicity, increasing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Electron-Donating Groups (Methyl, Methoxy) : Improve solubility in polar solvents and stabilize aromatic systems .

Spectroscopic and Physical Properties

- IR Spectroscopy : Chloro and methyl groups in analogs show characteristic C-Cl (750–600 cm⁻¹) and C-H (2960–2850 cm⁻¹) stretches .

- ¹H NMR : Methyl groups resonate at δ 2.3–2.5 ppm, while thienyl protons appear downfield (δ 7.0–7.5 ppm) due to aromatic deshielding .

- Melting Points: Chlorinated derivatives (e.g., 5-Chloro-2-methoxypyridine) exhibit higher melting points (~268–287°C) compared to non-halogenated analogs .

Biological Activity

2-(5-Chloro-2-thienyl)-3-methylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyridine ring substituted with a thienyl group and a chlorine atom, this compound has garnered attention for its possible applications in drug development, particularly in antimicrobial and antiviral therapies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈ClNS, with a molecular weight of 209.70 g/mol. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups contributes to its reactivity and biological profile.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, showing varied inhibition values against multiple microbial strains.

- Antiviral Potential : There is potential for this compound to be developed into antiviral agents, although specific mechanisms and efficacy require further investigation.

- Antitumor Activity : Similar compounds have been reported to exhibit antitumor properties, indicating that this compound may also have applications in cancer therapy.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial resistance or viral replication processes. Techniques such as molecular docking and binding affinity assays are suggested for further exploration of these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-5-chloropyridine | Contains amino group; less aromatic stability | Antimicrobial properties |

| 5-Methylthieno[3,2-b]pyridine | Methyl group on thieno; different positioning | Antitumor activity |

| 3-Methyl-4-chloro-pyridine | Chlorine on different position; lacks thienyl moiety | Insecticidal properties |

The presence of both a chlorine atom and a thienyl group distinguishes this compound from these similar compounds, potentially enhancing its biological activity and application scope.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic uses:

- Antimicrobial Screening : A study indicated that derivatives of pyridine with thienyl substitutions demonstrated significant antimicrobial activity against various strains, suggesting that this compound could follow suit.

- Antiviral Research : Research on structurally analogous compounds has shown promising results in inhibiting viral replication, laying the groundwork for future studies on this compound's antiviral capabilities.

Q & A

Basic: What are the recommended synthetic pathways for 2-(5-Chloro-2-thienyl)-3-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling reactions between 5-chlorothiophene derivatives and substituted pyridines. Key steps include:

- Thienyl-Pyridine Coupling: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic ester derivative of 3-methylpyridine and 5-chloro-2-thienyl halide .

- Optimization: Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent (toluene/ethanol mixtures), and temperature (80–100°C) to maximize yield. Monitor by TLC or HPLC for intermediate formation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm the thienyl (δ 6.8–7.2 ppm) and pyridyl (δ 7.5–8.5 ppm) proton environments. Compare with published spectra of related chlorothienyl-pyridine derivatives .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.03 for C₁₀H₈ClNS).

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Advanced: What mechanistic insights explain contradictions in reported reaction pathways for similar chlorothienyl-pyridine derivatives?

Methodological Answer:

Discrepancies arise from phase-dependent reactivity and catalyst effects:

- Gas vs. Liquid Phase: Evidence from acrolein-ammonia reactions shows that 3-methylpyridine forms via liquid-phase imine condensation under ambient conditions, whereas gas-phase synthesis requires catalysts and higher temperatures (>110°C) .

- Catalyst Role: Pd-based catalysts favor cross-coupling, while absence may lead to side products (e.g., dimerization of thienyl groups). Kinetic studies (e.g., in situ IR monitoring) can resolve competing pathways.

Advanced: How can researchers address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Use dichloromethane/water partitioning to separate polar byproducts (e.g., unreacted boronic acids).

- Chromatography: Employ gradient elution (hexane → ethyl acetate) with silica gel to resolve structurally similar impurities (e.g., mono-chlorinated analogs).

- Crystallization Screening: Test solvents (e.g., methanol, acetone) to exploit differences in solubility between target and byproducts.

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protection: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (respiratory irritant) .

- Spill Management: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Methodological Answer:

- DFT Calculations: Optimize geometries (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in electrophilic substitution reactions.

- Docking Studies: Screen derivatives against biological targets (e.g., enzymes in neurological pathways) using AutoDock Vina .

- SAR Analysis: Correlate electronic properties (HOMO/LUMO energies) with experimental bioactivity data to prioritize synthetic targets.

Basic: What are the documented biological or pharmacological applications of this compound analogs?

Methodological Answer:

- Drug Precursors: Derivatives like Rivaroxaban intermediates use chlorothienyl-pyridine motifs for anticoagulant activity .

- Enzyme Probes: Functionalize the pyridine ring with fluorophores (e.g., dansyl groups) to study binding kinetics with cytochrome P450 isoforms .

Advanced: How can researchers resolve discrepancies in spectroscopic data for chlorothienyl-pyridine compounds?

Methodological Answer:

- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in thienyl groups) causing signal broadening.

- Isotopic Labeling: Synthesize deuterated analogs to assign overlapping peaks in crowded regions (e.g., aromatic protons).

- Cross-Validation: Compare data with structurally characterized analogs (e.g., 5-chloro-2-methoxy-3-methylpyridine ).

Basic: What solvents and storage conditions are optimal for preserving this compound stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation or moisture absorption.

- Solubility: Dissolve in dry DMSO (for biological assays) or chloroform (for synthetic work). Avoid prolonged exposure to light .

Advanced: What strategies mitigate environmental risks during large-scale synthesis of chlorothienyl-pyridine derivatives?

Methodological Answer:

- Green Chemistry: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF.

- Waste Treatment: Neutralize acidic/byproduct streams with Ca(OH)₂ before disposal. Use activated carbon filtration to adsorb residual organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.